
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene backbone with an amino and hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method includes the reduction of 2-aminoindanone using sodium borohydride in the presence of hydrochloric acid to yield the desired hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-aminoindanone.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of various stereoisomers, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its chiral nature makes it an excellent candidate for investigating stereospecific biochemical processes.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of drugs targeting neurological disorders and cardiovascular diseases.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways. For instance, in medicinal applications, it may modulate neurotransmitter activity by binding to receptor sites, thereby altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: Similar in structure but with different pharmacological effects.
Pseudoephedrine: Shares the indene backbone but differs in stereochemistry and biological activity.
Methcathinone: A derivative with stimulant properties, differing in functional groups.
Uniqueness
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8?,9-;/m1./s1 |
InChI-Schlüssel |
KNFDUVWKQCDJQM-ICLMXVQUSA-N |
Isomerische SMILES |
C1C([C@@H](C2=CC=CC=C21)O)N.Cl |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
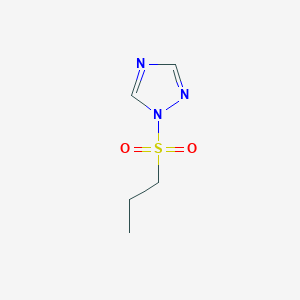
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
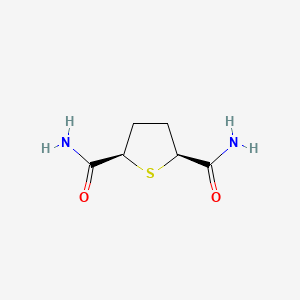
![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
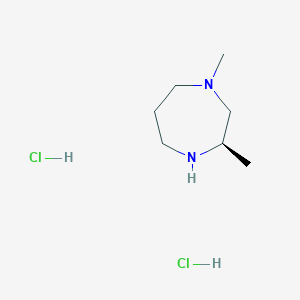
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)
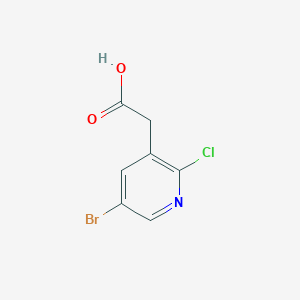
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)
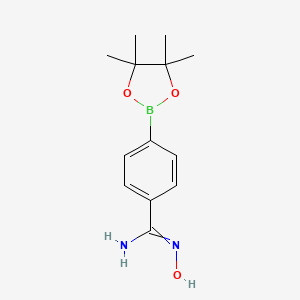
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
